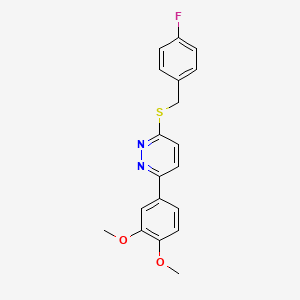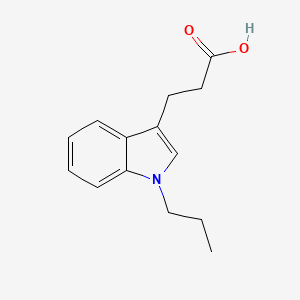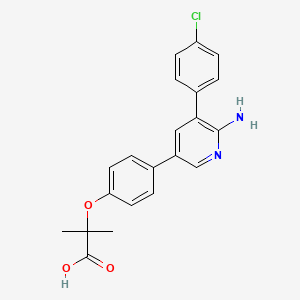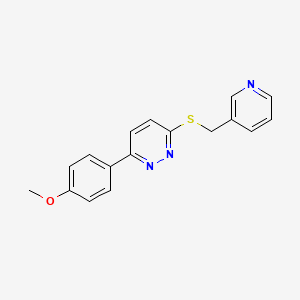
Methyl 4-(3-oxocyclohexyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-oxocyclohexyl)butanoate” is an organic compound with the molecular formula C11H18O3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 282.8±13.0 °C and a predicted density of 1.024±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : A study by Moorhoff (1997) explores the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate, leading to the synthesis of highly functionalized 2-cyclohexenonedicarboxylates, which are important intermediates in organic synthesis (Moorhoff, 1997).
Enamine Chemistry : Carlsson and Lawesson (1982) conducted research on the reduction of enaminones, including compounds related to Methyl 4-(3-oxocyclohexyl)butanoate, to synthesize α,β-unsaturated aldehydes, which are significant in organic chemistry (Carlsson & Lawesson, 1982).
Radical Reactions : Bulliard, Zehnder, and Giese (1991) studied radical addition reactions to certain butanoates, leading to the stereoselective synthesis of alkyl-hydroxybutanoates, demonstrating the compound's utility in stereochemistry (Bulliard et al., 1991).
Autoignition in Fuels : Jiao, Zhang, and Dibble (2015) explored the autoignition chemistry of Methyl butanoate as a surrogate for fatty acid esters used in biodiesel, providing insights into the combustion properties of biofuels (Jiao et al., 2015).
Organic Synthesis Applications : Yakura et al. (1999) demonstrated the use of this compound in catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentanes, which are valuable in medicinal chemistry (Yakura et al., 1999).
Inhibitors of Mycolic Acid Biosynthesis : Hartmann et al. (1994) synthesized analogues of this compound to study their potential as inhibitors of mycolic acid biosynthesis, an important aspect in the study of tuberculosis (Hartmann et al., 1994).
Eigenschaften
IUPAC Name |
methyl 4-(3-oxocyclohexyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHVTJVRXUPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

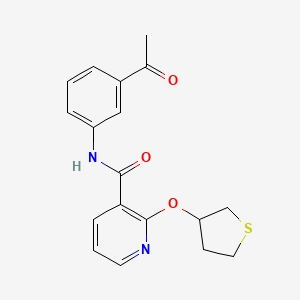

![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2950921.png)
![4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine](/img/structure/B2950923.png)
![8-{2-[(2-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2950924.png)
![(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine](/img/structure/B2950926.png)


![(E)-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2950932.png)
